3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Description
This compound is a complex imidazo[1,2-c]quinazoline derivative featuring a sulfanyl-linked carbamoyl group at position 5 and an N-(2-methoxyphenyl)methylpropanamide substituent at position 2 (Figure 1). The core structure includes a fused imidazole-quinazoline system, which is associated with diverse pharmacological activities, such as kinase inhibition and anticancer effects .
Properties
IUPAC Name |
3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O6S/c1-40-20-12-14-26(42-3)24(16-20)33-28(38)18-43-31-35-22-10-6-5-9-21(22)29-34-23(30(39)36(29)31)13-15-27(37)32-17-19-8-4-7-11-25(19)41-2/h4-12,14,16,23H,13,15,17-18H2,1-3H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVATLOSJHANLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide (CAS Number: 1219391-06-6) is a novel synthetic derivative belonging to the class of imidazoquinazolines. This compound exhibits potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 601.7 g/mol. The structure features a complex arrangement including an imidazoquinazoline core and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 601.7 g/mol |
| CAS Number | 1219391-06-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the imidazoquinazoline framework followed by the introduction of the sulfanyl and carbamoyl groups. The final product can be purified using standard chromatographic techniques.
Biological Activity
Recent studies have indicated that derivatives of imidazoquinazolines possess significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific enzymes involved in tumor growth and proliferation. It may also induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels.
-
Cell Line Studies : In vitro studies have shown that related compounds exhibit potent cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds demonstrated up to 95% inhibition at certain concentrations.
- A549 (lung cancer) : Significant growth inhibition was also noted.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial potential.
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Klebsiella pneumonia | 30 |
Case Studies
A notable study involved testing the compound against various cancer cell lines, revealing that it not only inhibited cell growth but also affected cellular pathways related to oxidative stress. The results suggested a dual mechanism involving direct cytotoxicity and modulation of antioxidant defenses.
Study Highlights:
- Cell Lines Tested : MCF-7, A549, HeLa
- Findings : Induction of apoptosis correlated with increased ROS levels and decreased antioxidant enzyme activity.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with imidazo- and triazoloquinazoline derivatives. Key analogs include:
Key Observations :
- The imidazo[1,2-c]quinazoline core (target compound and ) is structurally distinct from triazoloquinazolines , which may alter kinase selectivity.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–65%) to sulfonamide derivatives (e.g., ) and lower similarity (~40%) to triazoloquinazolines . Molecular networking via MS/MS cosine scores () suggests clustering with sulfur-containing heterocycles, though fragmentation patterns differ significantly from sulfamethoxazole analogs .
Bioactivity Correlations
Hierarchical clustering of bioactivity profiles () indicates that compounds with imidazo/triazoloquinazoline cores share similar protein-target interactions (e.g., HDACs, kinases). For example:
- Triazoloquinazolines inhibit histone deacetylases (HDACs) with IC50 values <10 μM.
- Sulfonamide derivatives target carbonic anhydrase IX (CA-IX), a marker in hypoxic tumors. The target compound’s methoxy-substituted aryl groups may enhance HDAC8 binding, as seen in aglaithioduline (70% similarity to SAHA, a known HDAC inhibitor) .
Preparation Methods
Copper-Catalyzed Ullmann-Type Cyclization
A copper(I)-mediated Ullmann coupling facilitates the formation of the fused heterocyclic system. As demonstrated in analogous imidazoquinazoline syntheses, the reaction employs:
- Substrates : 2-Aminoquinazoline derivatives and α-haloketones.
- Catalyst : Copper(I) iodide (10–20 mol%).
- Base : Potassium carbonate or cesium carbonate.
- Solvent : Dimethylformamide (DMF) at 150°C for 2–5 hours.
Mechanistic Insight : The reaction proceeds via a C–N coupling between the quinazoline amine and the α-haloketone, followed by intramolecular cyclization to form the imidazole ring. Yields typically range from 45% to 68%, depending on substituent electronic effects.
Acid-Catalyzed Cyclocondensation
Alternative routes utilize polyphosphoric acid (PPA) or hydrochloric acid to promote cyclization between 2-aminoquinazolines and carbonyl-containing precursors. For example:
- Conditions : Reflux in toluene with ZnCl₂ (5 mol%).
- Yield : 52–60% for unsubstituted imidazoquinazolines.
Introduction of the Sulfanyl-Carbamoyl Functional Group
The 5-position sulfanyl-carbamoyl moiety is installed via nucleophilic substitution or thiol-ene chemistry.
Thiolation Using Mercaptoacetamide Derivatives
- Reagent : [(2,5-Dimethoxyphenyl)carbamoyl]methanethiol (synthesized from 2,5-dimethoxyaniline and mercaptoacetyl chloride).
- Base : Triethylamine (TEA) in tetrahydrofuran (THF).
- Reaction Time : 12 hours at 25°C.
- Yield : 74% (isolated via silica gel chromatography).
Critical Consideration : The thiol group’s nucleophilicity is enhanced by deprotonation with TEA, enabling efficient displacement of leaving groups (e.g., halides) on the quinazoline core.
Side Chain Functionalization: N-[(2-Methoxyphenyl)methyl]propanamide
The propanamide side chain is introduced through a two-step process:
Synthesis of 3-Chloropropanamide Intermediate
Nucleophilic Displacement on the Imidazoquinazoline Core
- Conditions : Potassium tert-butoxide (t-BuOK) in DMF at 80°C for 6 hours.
- Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).
Final Coupling and Purification
The propanamide side chain is conjugated to the functionalized imidazoquinazoline core under mild amidation conditions:
Key Observations :
- HATU outperforms traditional carbodiimide reagents in minimizing racemization.
- HPLC purification ensures >98% purity, as confirmed by LC-MS (m/z 642.3 [M+H]⁺).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the cis configuration of the imidazoquinazoline core and the planar geometry of the carbamoyl group.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are proposed to enhance reproducibility and safety during high-temperature cyclization steps. Additionally, enzymatic hydrolysis (e.g., using lipases) may replace harsh acid/base conditions for amide bond cleavage in side-chain modifications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the imidazoquinazoline core via cyclization of quinazoline precursors under reflux with acetic anhydride .
- Step 2 : Introduction of the sulfanyl group using thiol-containing reagents (e.g., thiourea derivatives) in DMF with K₂CO₃ as a base .
- Step 3 : Amide coupling via HBTU/DMAP-mediated reactions for the propanamide side chain .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, switching from DCM to DMF improved yields by ~20% in analogous compounds .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Answer :
- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. How can solubility and stability be assessed for in vitro assays?
- Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For analogs, solubility ranges from 0.1–5 mg/mL in DMSO .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Look for degradation products (e.g., sulfoxide formation from sulfanyl groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays?
- Answer :
- Case Study : If antiproliferative activity varies between MTT and colony formation assays:
- Verify assay conditions (e.g., cell density, incubation time).
- Use orthogonal methods (e.g., Western blot for apoptosis markers like caspase-3) .
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects. For example, a 15% variance in IC50 values was attributed to DMSO lot variability in a related study .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Answer :
- Molecular Docking : Target kinases (e.g., EGFR, VEGFR) using AutoDock Vina. The methoxyphenyl groups show π-π stacking in kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol in analogs) .
- MD Simulations : Simulate binding stability over 100 ns; RMSD >2 Å suggests weak target engagement .
- SAR Studies : Modify substituents (e.g., replace 2,5-dimethoxyphenyl with 3,4-dimethoxy) to test activity cliffs .
Q. What experimental approaches validate the compound’s reactivity in functional group transformations?
- Answer :
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to convert sulfanyl to sulfone. Monitor via TLC (Rf drop from 0.5 to 0.3 in ethyl acetate/hexane) .
- Reduction : Use NaBH4/NiCl₂ to reduce the 3-oxo group to hydroxyl; confirm by loss of C=O IR peak .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the quinazoline ring (Pd(PPh₃)₄, 80°C, 12 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
